1-Bromo-2-chloro-1,1,2-trifluoroethane

概要

説明

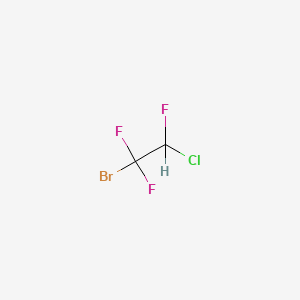

1-Bromo-2-chloro-1,1,2-trifluoroethane is a halogenated hydrocarbon with the molecular formula C₂HBrClF₃. It is a dense, highly volatile, clear, colorless, nonflammable liquid with a chloroform-like sweet odor.

準備方法

1-Bromo-2-chloro-1,1,2-trifluoroethane can be synthesized through various methods. One common synthetic route involves the halogenation of ethane derivatives. For instance, the reaction of 1,1,2-trifluoroethane with bromine and chlorine under controlled conditions can yield this compound . Industrial production methods often involve the use of specialized equipment to handle the highly reactive and volatile nature of the compound .

化学反応の分析

1-Bromo-2-chloro-1,1,2-trifluoroethane undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.

Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include strong bases like potassium hydroxide and nucleophiles such as sodium methoxide. Major products formed from these reactions include multi-halogenated alkenes and ethers .

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: C₂HBrClF₃

Molecular Weight: 197.38 g/mol

Boiling Point: 50-55°C

Density: 1.864 g/cm³

Refractive Index: 1.3721 (estimated)

CAS Number: 354-06-3

The molecular structure of 1-bromo-2-chloro-1,1,2-trifluoroethane includes both bromine and chlorine atoms, contributing to its reactivity and utility in various chemical reactions.

Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis. Its halogenated nature allows it to participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex organic molecules. Researchers have employed this compound to develop new pharmaceuticals and agrochemicals due to its ability to introduce fluorine and other functional groups into target molecules .

Environmental Studies

This compound is also significant in environmental chemistry for studying the behavior of halogenated compounds in the atmosphere. As a volatile organic compound (VOC), it can serve as a model for understanding the degradation pathways of similar substances in the environment. Studies have investigated its photodegradation and atmospheric reactions, contributing to knowledge about ozone depletion and climate change impacts .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard for gas chromatography and mass spectrometry. Its well-characterized mass spectral data enable accurate identification and quantification of halogenated compounds in various samples, including environmental samples and industrial products .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound in synthesizing fluorinated alcohols through nucleophilic substitution reactions with alcohols under basic conditions. The resulting fluorinated products exhibited enhanced biological activity compared to their non-fluorinated counterparts.

Case Study 2: Atmospheric Degradation Pathways

Research conducted on the atmospheric degradation of halogenated compounds highlighted how this compound undergoes photolysis when exposed to UV light. The study provided insights into the formation of secondary pollutants and their potential impact on air quality and climate.

Safety Considerations

While this compound has valuable applications, it is essential to handle it with care due to its toxicity profile. It can cause skin irritation (H315), serious eye damage (H319), and respiratory tract irritation (H335) upon exposure . Proper safety measures should be implemented when working with this compound.

作用機序

The primary mechanism of action of 1-Bromo-2-chloro-1,1,2-trifluoroethane as an anesthetic involves the inhibition of neurotransmitter synthesis in the brain. Specifically, it inhibits the synthesis of 5-hydroxytryptamine (serotonin) by interfering with the enzyme tryptophan hydroxylase . This leads to a decrease in neuronal excitability and induces anesthesia. Additionally, it alters the activity of ion channels involved in action potentials, contributing to its anesthetic effects .

類似化合物との比較

1-Bromo-2-chloro-1,1,2-trifluoroethane is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Similar compounds include:

1,1,1-Trifluoro-2-bromo-2-chloroethane: Another halogenated ethane derivative with similar anesthetic properties.

2-Bromo-2-chloro-1,1,1-trifluoroethane:

1,1,2-Trifluoro-1-bromo-2-chloroethane: A compound with a similar structure but different halogenation pattern.

These compounds share some chemical reactivity but differ in their specific applications and effects.

生物活性

1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as CFC-113A or Halothane, is a halogenated hydrocarbon with significant biological implications. This compound has been studied for its anesthetic properties and potential toxicological effects. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

- Chemical Formula : C₂HBrClF₃

- Molecular Weight : 197.382 g/mol

- CAS Registry Number : 354-06-3

- IUPAC Name : this compound

This compound acts primarily as a volatile anesthetic. Its mechanism involves the modulation of neurotransmitter systems in the central nervous system (CNS). It is hypothesized to influence gamma-aminobutyric acid (GABA) receptors and other ion channels, leading to sedation and unconsciousness during surgical procedures .

Anesthetic Effects

Research indicates that this compound exhibits potent anesthetic properties. It has been shown to induce anesthesia by enhancing GABAergic transmission and inhibiting excitatory neurotransmission. The compound binds to various sites on the GABA_A receptor, which is critical for its anesthetic effects .

Toxicological Profile

The toxicological effects of this compound have been documented in several studies:

- Liver Toxicity : Case studies indicate that exposure can lead to drug-induced liver injury characterized by hepatocellular damage. This is believed to be mediated by immune responses to drug-protein adducts .

- Neurotoxicity : There are concerns regarding neurotoxic effects following prolonged exposure. Studies have shown that it can induce oxidative stress in neuronal cells, potentially leading to neurodegeneration .

Table 1: Physical Properties of this compound

| Property | Value | Units | Source |

|---|---|---|---|

| Boiling Point | 323 - 328 | K | PCR Inc., 1990 |

| Melting Point | 146.2 | K | Golovanova and Kolesov, 1984 |

| Critical Temperature | 499.8 | K | Majer and Svoboda, 1985 |

| Enthalpy of Vaporization | 30.12 | kJ/mol | Majer and Svoboda, 1985 |

Table 2: Summary of Biological Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Hepatology (2015) | Drug-Induced Liver Injury | Documented cases of allergic hepatitis due to halothane |

| Current Biology (2012) | Mechanisms of Anesthesia | Explored the role of endogenous arousal circuits in anesthesia |

| Anaesthesia (2012) | Neurotoxicity | Reported neurotoxic effects linked to oxidative stress |

Case Study 1: Drug-Induced Hepatitis

In a clinical study published in Hepatology, researchers observed that depletion of myeloid-derived suppressor cells in mice prior to halothane treatment resulted in increased liver injury markers. This suggests a potential immune-mediated mechanism underlying halothane's hepatotoxicity .

Case Study 2: Neurotoxic Effects

A study in Current Biology highlighted the neurotoxic potential of volatile anesthetics like halothane. The research indicated that prolonged exposure could disrupt neuronal function and lead to cognitive deficits in animal models .

特性

IUPAC Name |

1-bromo-2-chloro-1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrClF3/c3-2(6,7)1(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTODZKBBUMDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861887 | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-06-3 | |

| Record name | 1-Bromo-2-chloro-1,1,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trifluoro-1-bromo-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: GYFXFFE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-chloro-1,1,2-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-CHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11Q6C1GL2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to 1-Bromo-2-chloro-1,1,2-trifluoroethane when exposed to UV light?

A: When excited at specific UV wavelengths, this compound undergoes photodissociation, meaning it breaks down into smaller fragments. [, ] The specific products and their behavior depend on the wavelength used.

- At 157 nm: Both C-Cl and C-Br bonds break, with C-Cl bond rupture being favored. [] C-Br bond breaking occurs through two pathways: direct dissociation from an excited state and dissociation after internal conversion to a vibrationally excited ground state. []

- At 193 nm: Only C-Br bond rupture is observed, and it proceeds through direct dissociation from the excited state. []

Q2: How does the photodissociation of this compound differ from similar molecules?

A: Interestingly, the photodissociation of this compound shows some differences compared to its close relative, halothane. [] While both molecules undergo halogen atom release upon UV irradiation, the branching ratio for Br and Cl atom formation is different. In this compound, Br atom formation is preferred, contrasting with halothane where Cl atom formation dominates. []

Q3: What insights do vector correlation studies provide about the photodissociation of this compound?

A: Vector correlation studies, which analyze the orientation of the molecule and the exiting fragments, offer valuable information about the photodissociation process. [] In the case of this compound, these studies suggest that all photofragments (Br, Br*, and Cl) likely originate from a common excited state. [] Furthermore, the studies helped determine the angle between the transition dipole moment during photodissociation and the permanent dipole moment of the molecule to be 42 ± 15°. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。